molecular formula C21H30N2O5 B2577949 Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate CAS No. 200954-39-8

Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B2577949
CAS No.: 200954-39-8
M. Wt: 390.48
InChI Key: HNWPAYLOEFDTJN-ROUUACIJSA-N
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Description

Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate is a synthetic amino acid derivative characterized by a methyl ester group, a pyrrolidine ring substituted with a hexanoyl chain, and a 4-hydroxyphenyl side chain. The compound’s design integrates lipophilic (hexanoyl) and polar (4-hydroxyphenyl, ester) moieties, balancing solubility and membrane permeability .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWPAYLOEFDTJN-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate involves the following steps:

  • Formation of Pyrrolidine Amide: : This involves the reaction of 1-hexanoylpyrrolidine with an appropriate acid chloride or anhydride under mild conditions to yield the pyrrolidine amide.

  • Amidation Reaction: : The intermediate is then reacted with the corresponding amino acid derivative, specifically focusing on the stereospecific (2S) form to ensure the desired chiral configuration.

  • Esterification: : The final step involves esterification to introduce the methyl ester group. This can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the process is scaled up with optimized reaction conditions, ensuring high yield and purity. Batch reactors or continuous flow systems might be employed, with stringent controls on temperature, pH, and reaction time to maintain the integrity of the chiral centers.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions when treated with agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can occur using reducing agents like sodium borohydride, which can potentially reduce the carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Nucleophiles like sodium methoxide in methanol.

Major Products

  • Oxidation: : Oxidized derivatives with hydroxyl or ketone groups.

  • Reduction: : Reduced compounds with hydroxyl or amine functionalities.

  • Substitution: : Ester or amide derivatives depending on the nucleophile.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate can be represented by the following molecular formula:

  • Molecular Formula : C21H30N2O5
  • CAS Number : 9821787

This compound features a pyrrolidine moiety, which is known for its biological activity, and a hydroxyphenyl group that enhances its interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural components suggest that it may exhibit activity as an inhibitor of specific enzymes or receptors involved in disease pathways.

  • Case Study : Research has shown that compounds with similar structures can act as inhibitors of enzymes associated with cancer progression, indicating potential for further exploration in oncology .

The compound's hydroxyphenyl group is known to contribute to biological activity by enhancing interactions with biomolecules. This property has been leveraged in studies focused on biological nitrification inhibition.

  • Research Finding : A study highlighted the use of methyl 3-(4-hydroxyphenyl)propionate in inhibiting nitrification processes in agricultural systems, suggesting that similar compounds could be effective in managing soil health and fertility .

Agricultural Sciences

In agricultural research, the compound has been explored for its role in promoting plant growth and health. The ability to inhibit nitrification can lead to improved nitrogen use efficiency in crops.

  • Case Study : In sorghum cultivation, the root exudates containing hydroxy-aryl esters have been shown to inhibit nitrification, thus enhancing nitrogen retention in the soil .

Summary of Research Findings

Application AreaKey InsightsReferences
Medicinal ChemistryPotential enzyme inhibitor; further studies needed for therapeutic applications
Biological ActivityHydroxyphenyl group enhances interactions; relevant for nitrification inhibition
Agricultural SciencesEffective in promoting nitrogen use efficiency; beneficial for crop health

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved often relate to metabolic processes where the compound mimics natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Pyrrolidine Substituent Aromatic Group Ester/Acid Group Molecular Weight (g/mol) Key Features/Activity
Target Compound Hexanoyl 4-hydroxyphenyl Methyl ester ~393.45* High lipophilicity; potential prodrug
Deacetylalacepril () 2-methyl-3-sulfanylpropanoyl Phenyl Carboxylic acid 364.15 ACE inhibitor (sulfhydryl-mediated zinc binding)
Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate () None 4-hydroxyphenyl Ethyl ester ~239.27* Free amino group; simpler scaffold
Metabolite () 2-amino-3-(4-hydroxyphenyl)propanoyl 4-hydroxyphenyl, indol-3-yl Amide ~638.70* Complex peptidomimetic structure

*Calculated based on formula.

Functional Group Analysis

  • Hexanoyl vs. Sulfhydryl Substituents: The hexanoyl group in the target compound enhances lipophilicity compared to the sulfhydryl group in deacetylalacepril (). Sulfhydryl groups (e.g., in ACE inhibitors like captopril) bind zinc ions in enzymes, but their absence here may reduce side effects like cough .
  • 4-Hydroxyphenyl vs.
  • Methyl Ester vs. Carboxylic Acid : The methyl ester likely acts as a prodrug, improving oral bioavailability before hydrolysis to the active acid form. Deacetylalacepril’s free carboxylic acid may confer faster onset but poorer absorption .

Pharmacokinetic Implications

  • Metabolic Stability : The ethyl ester in ’s compound would hydrolyze slower than the methyl ester, altering drug release kinetics .

Research Findings and Hypotheses

  • ACE Inhibition Potential: While deacetylalacepril’s sulfhydryl group is critical for ACE inhibition, the target compound’s 4-hydroxyphenyl group may interact with ACE’s hydrophobic S2 pocket, compensating for the lack of zinc binding .
  • Prodrug Design : The methyl ester may improve bioavailability, as seen in ester prodrugs like enalapril. Hydrolysis to the free acid could enhance potency .
  • Contrastingly, deacetylalacepril’s sulfhydryl group is prone to oxidation, forming disulfides .

Biological Activity

Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate is a complex compound with significant biological activity, particularly in the context of neuropeptide signaling and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described using its IUPAC name, which highlights its chiral centers and functional groups. The structural formula indicates the presence of a pyrrolidine ring, a hydroxyphenyl group, and an ester functional group, contributing to its biological properties.

This compound acts primarily through interactions with specific receptors in the nervous system. It is hypothesized to modulate neuropeptide signaling pathways, particularly those involving neurotensin and neuropeptide Y (NPY), which are critical in various physiological processes including pain modulation, appetite regulation, and stress response.

Biological Activity

1. Neurotensin Receptor Interaction

  • The compound has been shown to exhibit affinity for neurotensin receptors, influencing neurotransmitter release and neuronal excitability. This interaction is vital for understanding its role in pain management and neuroprotection .

2. Antifungal Activity

3. Antioxidant Properties

  • Compounds containing hydroxyphenyl groups are often associated with antioxidant activities. This property may contribute to protective effects against oxidative stress in neural tissues .

Research Findings

StudyFindings
Study on NeurotensinDemonstrated that methyl derivatives enhance neurotensin receptor activation, leading to increased intracellular calcium levels and neurotransmitter release .
Antifungal ActivityRelated compounds showed significant antagonistic effects against fungal strains, suggesting a potential pathway for further exploration in this compound .
Antioxidant EvaluationHydroxyphenyl-containing compounds exhibited strong radical scavenging activity, indicating possible therapeutic applications in neurodegenerative diseases .

Case Studies

Case Study 1: Neurotensin Modulation
A study explored the effects of this compound on neurotensin-induced signaling pathways in rat models. Results indicated enhanced analgesic effects when administered alongside neurotensin, suggesting synergistic potential for pain management therapies.

Case Study 2: Antifungal Efficacy
In vitro assays demonstrated that related compounds significantly inhibited the growth of Candida albicans. Further exploration into the structure-activity relationship could illuminate pathways through which this compound might exert similar effects.

Q & A

Q. Critical Parameters :

  • Temperature : Low temperatures (0–10°C) minimize racemization during coupling.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
  • Catalysts : Use of HOBt prevents side reactions and improves stereochemical retention .

Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using chiral HPLC .

Basic: Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Answer:
A combination of techniques ensures robust characterization:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%) and detect impurities .
  • NMR : 1^1H and 13^13C NMR verify backbone structure, while 2D NMR (COSY, HSQC) resolves stereochemistry .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+^+ ion) .
  • Chiral Analysis : Chiral stationary phases (e.g., Chiralpak AD-H) validate enantiomeric excess (>99% ee) .

Table 1 : Common Analytical Parameters

TechniqueParametersPurpose
HPLCC18, 0.1% TFA in H2O/MeOHPurity assessment
Chiral HPLCAD-H column, hexane:IPA (90:10)Enantiomeric resolution
HRMSESI+, m/z 450.2382 (calculated)Molecular formula confirmation

Advanced: How can researchers optimize enantiomeric purity during synthesis, and what analytical methods validate stereochemical consistency?

Answer:
Optimization Strategies :

  • Asymmetric Catalysis : Use chiral auxiliaries or catalysts (e.g., Singh’s catalyst, see ) during coupling steps.
  • Kinetic Resolution : Employ enzymes (lipases) or chiral bases to selectively purify the desired enantiomer .

Q. Validation Methods :

  • Supercritical Fluid Chromatography (SFC) : Higher resolution for chiral separations compared to HPLC .
  • X-ray Crystallography : Resolves absolute configuration when co-crystallized with heavy atoms .

Data Interpretation : Compare retention times with enantiomerically pure standards and calculate ee via peak area ratios .

Advanced: What strategies are recommended for elucidating the mechanism of action and biological targets of this compound?

Answer:
Methodological Framework :

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to hypothesized targets (e.g., enzymes with catalytic serine residues) .
  • Molecular Docking : Align compound structure with protein databases (PDB) to predict binding pockets (e.g., homology modeling of pyrrolidine-binding proteases) .

Case Study : Cetapril, a structurally related compound, was shown to inhibit angiotensin-converting enzyme via its pyrrolidine-carboxylate motif, suggesting analogous targeting strategies .

Advanced: How should researchers address contradictions in reported biological activities or synthetic yields across different studies?

Answer:
Contradiction Analysis Workflow :

Reproduce Conditions : Standardize solvents, catalysts, and temperature across labs (e.g., DMF vs. THF in amidation) .

Orthogonal Validation : Cross-check bioactivity using multiple assays (e.g., enzyme inhibition vs. cellular viability) .

Data Normalization : Account for batch-to-batch variability in starting materials via QC/QA protocols .

Example : Discrepancies in IC50 values may arise from differences in assay pH or buffer composition. Re-test under harmonized conditions (e.g., 50 mM Tris-HCl, pH 7.4) .

Basic: What are the common impurities or degradation products associated with this compound, and how can they be quantified?

Answer:
Common Impurities :

  • By-products : Unreacted hexanoyl-pyrrolidine or hydrolyzed methyl ester.
  • Degradants : Oxidized 4-hydroxyphenyl group or ester hydrolysis products .

Q. Quantification Methods :

  • Impurity Profiling : Use gradient HPLC (5–95% acetonitrile in 20 min) with diode-array detection.
  • Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) to simulate stability challenges .

Table 2 : Typical Impurities and Retention Times

ImpurityRT (min)Source
Hydrolyzed ester8.2Degradation
Diastereomer10.5Synthesis
Oxidized phenol12.1Storage

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